
125366-42-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Insights from Scientific Research
The Role of Science in Technological Advancement : Science probes deep mysteries of the universe and living things, leading to technologies that benefit humanity and create wealth. This relationship between scientific discovery and technological development is evident in various fields, including electronics, where discoveries in semiconducting materials have revolutionized the industry (Press, 2013).
Ethical, Legal, and Social Aspects of Scientific Research : Increased attention to the ethical, legal, and social aspects of scientific research is crucial, especially in areas like genomics, synthetic biology, and nanotechnology. Addressing societal concerns in research processes is an important aspect of shaping technological trajectories (Schuurbiers & Fisher, 2009).
Advancements in Nanotechnology : The development of novel materials, such as nanoparticles, exemplifies the synergy between scientific discovery and technological applications. This is particularly relevant in fields like electronics and medicine (Cushing, Kolesnichenko, & O'Connor, 2004).
CRISPR-Cas9 in Cancer Research : The CRISPR-Cas9 system, a breakthrough in genetic engineering, is revolutionizing cancer genetics by enabling precise genome alterations. This has significant implications for the development of models and treatments in cancer biology (Sánchez-Rivera & Jacks, 2015).
Data Sharing Practices in Science : Data sharing is a crucial part of the scientific method, allowing for verification of results and further research. However, challenges like insufficient time and lack of funding often hinder data sharing among scientists (Tenopir et al., 2011).
The Impact of Hackathons in Science : Hackathons can enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses. They help bridge the divide between data generators and analysts, fostering large-scale collaboration (Ghouila et al., 2018).
Integration of Scientific Software in Research : Scientific software frameworks are emerging to assist in developing and grid-enabling applications, contrasting with traditional software development in scientific research. This enhances programming productivity and facilitates complex data analysis (Appelbe et al., 2007).
Big Data in Scientific Research : Big data is increasingly significant in scientific research, enabling complex analytics and contributing to discoveries like the Higgs boson particle. This highlights the importance of infrastructure technologies in scientific breakthroughs (Krishnan, 2020).
Propriétés
Numéro CAS |
125366-42-9 |
|---|---|
Nom du produit |
125366-42-9 |
Formule moléculaire |
C₂H₃K₂OPS₃ |
Poids moléculaire |
248.41 |
Séquence |
One Letter Code: Ac-ASQKRPSQRSK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



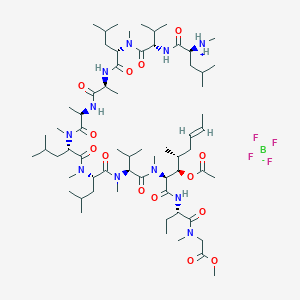
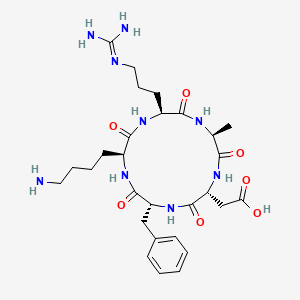
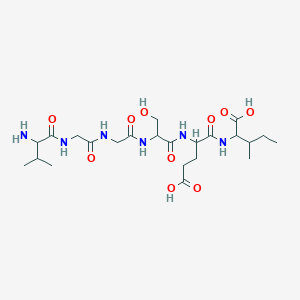
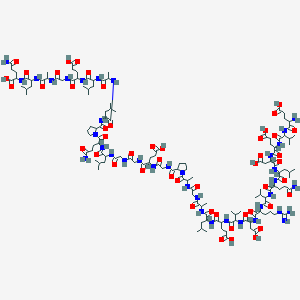
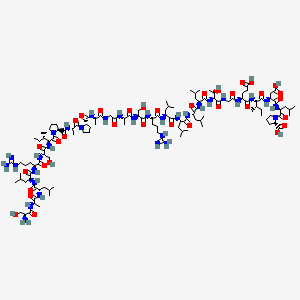
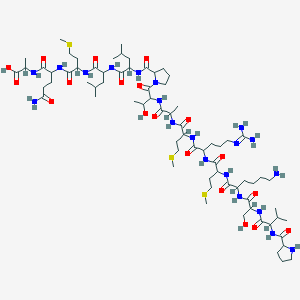

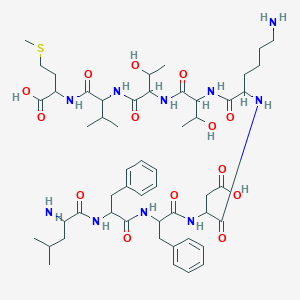
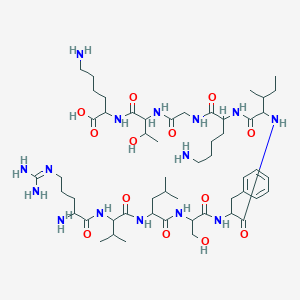
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)